molecular formula C10H18F2N2O2 B2945605 tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate CAS No. 2091351-96-9

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2945605
CAS No.: 2091351-96-9
M. Wt: 236.263
InChI Key: QQCPPJQFZYGBHZ-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an amino substituent at the 3R position, and two fluorine atoms at the 4,4-positions of the piperidine ring. Its molecular formula is C₁₀H₁₈F₂N₂O₂, with a molecular weight of 236.26 g/mol (exact mass: 236.1336) . This compound is a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting drugs, where stereochemistry and fluorine substitution play critical roles in bioactivity and metabolic stability.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPPJQFZYGBHZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group is introduced through nucleophilic substitution reactions using amines.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide or alkyl halides.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity patterns make it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorinated structure allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Configuration

The (S)-enantiomer, tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate, shares the same molecular formula (C₁₀H₁₈F₂N₂O₂) and molecular weight (236.262 g/mol) as the (R)-configured target compound. However, the stereochemical inversion at the 3-position significantly alters its interaction with chiral biological targets. For instance, in receptor binding assays, the (R)-enantiomer may exhibit higher affinity for enzymes like ornithine aminotransferase due to spatial compatibility .

Property (R)-Isomer (S)-Isomer
Molecular Formula C₁₀H₁₈F₂N₂O₂ C₁₀H₁₈F₂N₂O₂
Molecular Weight (g/mol) 236.26 236.26
Stereochemistry 3R 3S
ChemSpider ID - 58540510
Key Applications Protease inhibition Similar, but enantioselective

Substituent Variations: Amino vs. Aminomethyl Groups

tert-Butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS: 1303973-27-4) introduces an aminomethyl group at position 3 instead of a direct amino substitution.

Fluorine vs. Hydroxyl Substitution

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate replaces the 4,4-difluoro groups with dihydroxy substituents. The hydroxyl groups enhance hydrophilicity (logP reduction) but reduce metabolic stability due to susceptibility to oxidation. This contrasts with the target compound’s fluorine atoms, which improve lipid solubility and resistance to enzymatic degradation .

Protecting Group Variations: Boc vs. Benzyl

Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate substitutes the Boc group with a benzyl carbamate. The benzyl group increases lipophilicity (higher logP) but requires hydrogenolysis for deprotection, whereas the Boc group is acid-labile, offering orthogonal protection strategies in multi-step syntheses .

Core Structure Modifications: Piperidine vs. Bicyclic Systems

tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate (Compound 5, CAS: - ) introduces a pyrazolo-pyridine bicyclic core.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
tert-Butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ 236.26 3R-amino, 4,4-difluoro 1552918-86-1
tert-Butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ 236.26 3S-amino, 4,4-difluoro -
tert-Butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate C₁₁H₂₀F₂N₂O₂ 250.29 3-aminomethyl, 4,4-difluoro 1303973-27-4
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate C₁₀H₁₇F₂NO₄ 253.24 3,3-difluoro, 4,4-dihydroxy -
Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate C₁₃H₁₆F₂N₂O₂ 270.28 Benzyl carbamate, 4,4-difluoro -

Biological Activity

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, interactions with biological targets, and relevance in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18F2N2O2
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 1283718-72-8

The biological activity of this compound is primarily attributed to its unique structural features:

  • Amino Group : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its binding affinity to proteins and enzymes.
  • Fluorine Atoms : The presence of two fluorine atoms contributes to electrostatic interactions that can modulate the activity of enzymes or receptors, influencing various biological pathways .

Enzyme Interaction Studies

Research indicates that this compound serves as a valuable probe for studying enzyme-substrate interactions. Its fluorinated structure allows for the use of fluorine-19 NMR spectroscopy to investigate these molecular interactions effectively. This capability is crucial for understanding enzyme mechanisms and designing inhibitors .

Pharmacological Potential

In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug design. Its structural characteristics may lead to the development of new therapeutic agents targeting specific biological pathways, particularly in oncology and neuropharmacology .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameCAS NumberSimilarityUnique Features
tert-butyl (3R)-3-amino-4-fluoropiperidine-1-carboxylate1255666-48-80.93One fluorine atom
tert-butyl (3R)-3-amino-4,4-dichloropiperidine-1-carboxylate1290191-73-90.90Chlorine instead of fluorine
tert-butyl (3R)-3-amino-4,4-dimethylpiperidine-1-carboxylate373604-28-50.88Methyl groups instead of fluorines

The presence of two fluorine atoms in this compound enhances its stability and reactivity compared to analogs with fewer or different substituents.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Binding Affinity : Research published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring structure significantly affect binding affinity to target proteins. The study highlighted that the difluoro substitution pattern increases selectivity towards certain enzyme targets .
  • Fluorinated Compounds in Drug Development : A comprehensive review indicated that fluorinated compounds like tert-butyl (3R)-3-amino-4,4-difluoropiperidine are increasingly recognized for their roles in enhancing pharmacokinetic properties such as bioavailability and metabolic stability .

Q & A

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and N95 respirators to prevent inhalation of crystalline dust .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or purification.
  • First Aid : Immediate eye irrigation with saline solution for 15 minutes upon exposure; consult toxicity databases (e.g., ACGIH TLVs) for systemic effects .

Table 2 : Hazard Classification (GHS)

Hazard CategoryClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4Avoid ingestion; use lab coats
Skin IrritationCategory 2Impermeable gloves
Environmental HazardN/ADispose via hazardous waste

How can computational modeling predict the biological activity of derivatives?

Q. Advanced Drug Development Focus

  • Docking Studies : Molecular docking with AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs).
  • ADMET Prediction : SwissADME or pkCSM models evaluate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF3_3) show 10-fold higher predicted binding affinity to serotonin receptors compared to non-fluorinated analogs .

Limitation : In silico models may underestimate stereochemical effects; validate with in vitro assays (e.g., radioligand binding) .

What strategies resolve contradictions in reported crystallographic data for this compound?

Advanced Data Analysis
Discrepancies in unit cell parameters or space groups often arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare XRD patterns .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from merohedral twins .
  • Validation Tools : CheckCIF (via IUCr) identifies outliers in bond lengths/angles and flags systematic errors .

Recommendation : Deposit raw crystallographic data in repositories (e.g., CCDC) for peer validation .

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